N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Description
N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group at the 4-position. The oxane ring is further connected via a methylene bridge to the amide nitrogen of the thiophene-2-carboxamide core.
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-6-4-14(5-7-15)18(8-10-22-11-9-18)13-19-17(20)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEFKOUOOBGQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330643 | |
| Record name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714209-75-3 | |
| Record name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxane ring, followed by the introduction of the methoxyphenyl group. The thiophene ring is then attached through a series of reactions that may include halogenation, nucleophilic substitution, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- IUPAC Name : N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
- Molecular Formula : C21H24N2O3S
- Molecular Weight : 388.49 g/mol
- CAS Number : 1091074-20-2
The structure of the compound features a thiophene ring, which is known for its diverse biological activities, and an oxan moiety that enhances its solubility and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
- Cell Lines Tested : Breast cancer (MCF-7), Colon cancer (HCT116)
- Mechanism of Action : Induction of apoptosis and inhibition of cell cycle progression.
- Results : The compound demonstrated IC50 values in the low micromolar range, suggesting potent anticancer effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HCT116 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is thought to contribute to its antibacterial activity.
Antimicrobial Activity Data Table
| Pathogen | Activity Level | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Moderate | Disruption of cell membrane integrity |
| Escherichia coli | Strong | Inhibition of dihydropteroate synthase |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene ring or substituents on the oxan moiety can significantly influence biological activity.
Key Findings from SAR Studies
- Substituent Effects : Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
- Linker Variations : Alterations in the linker between the thiophene and oxan moieties can modulate potency.
- Hydrophilicity : Increased hydrophilicity through methoxy substitutions improves bioavailability.
Mechanism of Action
The mechanism of action of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Core Modifications
JW-55 (N-[4-[[[[Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl]amino]carbonyl]phenyl]-2-furancarboxamide) Core Structure: Replaces the thiophene ring with a furan-2-carboxamide. Biological Activity: Inhibits Wnt/β-catenin signaling, demonstrating antiproliferative effects in cancer models .
ML402 (N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide) Core Structure: Shares the thiophene-2-carboxamide backbone but substitutes the oxane-methoxyphenyl group with a phenoxyethyl chain.
Substituent Variations
N-1-Adamantyl-5-methylthiophene-2-carboxamide
- Substituent : Features a rigid adamantyl group instead of the oxane-methoxyphenyl moiety.
- Physicochemical Properties : Higher lipophilicity due to the adamantyl group, which may enhance membrane permeability .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
Physicochemical and Pharmacological Data Comparison
Biological Activity
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide, a compound with the CAS number 714209-75-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is C18H21NO3S, with a molar mass of approximately 331.43 g/mol. The compound features a thiophene ring, an oxan moiety, and a methoxyphenyl group, which are significant for its biological interactions.
Anticancer Properties
Recent studies indicate that derivatives of compounds similar to this compound have shown promising anticancer activities. For instance, hybrid compounds combining different molecular frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | HeLa | 3.2 | |
| N-[4-(4-methoxyphenyl)oxan-4-yl]methyl thiophene derivative | MCF-7 | TBD |
Inhibition of Caenorhabditis elegans Growth
In related research, compounds structurally similar to N-[4-(4-methoxyphenyl)oxan-4-yl]methyl thiophene derivatives have been tested for their ability to inhibit the hatch and growth of Caenorhabditis elegans. The findings suggest that specific structural components are crucial for biological activity, emphasizing the importance of the methoxy group in achieving these effects .
Synthesis and Evaluation
A study published in 2015 synthesized various derivatives of methoxyphenyl oxazole compounds, some of which were evaluated for their biological activity against C. elegans. The results indicated that while some derivatives lacked activity, the parent compound displayed significant inhibitory effects . This highlights the necessity of maintaining certain structural elements for desired bioactivity.
Table 2: Biological Evaluation Results
| Compound Type | Activity Observed | Reference |
|---|---|---|
| Methoxyphenyl Oxazole Derivatives | No significant effect on C. elegans hatch/growth | |
| Parent Compound | Significant inhibition |
While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its interaction with cellular pathways involved in apoptosis and cell cycle regulation may contribute to its anticancer properties. Further research is required to clarify these pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted oxane intermediate. Key steps include:
- Step 1 : Activation of the carboxylic acid group using coupling agents like EDCI or HOBt in anhydrous DMF .
- Step 2 : Nucleophilic substitution or amide bond formation under controlled temperatures (0–25°C) to minimize side reactions .
- Optimization : Solvent choice (e.g., dichloromethane vs. DMF), stoichiometry of reagents, and reaction time monitoring via TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for the oxane ring (δ 3.5–4.5 ppm for methylene groups), methoxyphenyl (δ 3.8 ppm for OCH), and thiophene protons (δ 7.0–7.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What physicochemical properties are critical for handling and storage of this compound?
- Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | |
| Stability | Hygroscopic; store under inert gas (N) at −20°C | |
| Melting Point | 180–185°C (predicted based on analogs) |
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Approach :
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Cellular Assays : Measure downstream effects (e.g., apoptosis via caspase-3 activation) in cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular Docking : Model interactions with putative targets (e.g., kinases) using software like AutoDock Vina .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Troubleshooting :
- Purity Verification : Re-test compound purity via HPLC and exclude batch variability .
- Assay Standardization : Use consistent cell lines, incubation times, and controls (e.g., doxorubicin as a positive control) .
- Orthogonal Assays : Confirm results using complementary methods (e.g., fluorescence-based viability assays vs. ATP luminescence) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Workflow :
- ADMET Prediction : Use tools like SwissADME to predict logP, bioavailability, and CYP450 interactions .
- Scaffold Modification : Introduce substituents (e.g., fluorination at the oxane ring) to enhance metabolic stability .
- Synthetic Feasibility : Prioritize derivatives with fewer synthetic steps using retrosynthetic analysis (e.g., via Synthia™) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
